molecular formula C13H9F3INO2S B15160828 N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline

N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline

Cat. No.: B15160828
M. Wt: 427.18 g/mol
InChI Key: FAVSRZDICPXYNR-UHFFFAOYSA-N
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Description

N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline is a sulfonamide derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring and an iodine atom at the 4-position of the aniline moiety. The sulfonyl group bridges the two aromatic systems, creating a planar, electron-deficient scaffold.

Properties

Molecular Formula

C13H9F3INO2S

Molecular Weight

427.18 g/mol

IUPAC Name

N-(4-iodophenyl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C13H9F3INO2S/c14-13(15,16)9-2-1-3-12(8-9)21(19,20)18-11-6-4-10(17)5-7-11/h1-8,18H

InChI Key

FAVSRZDICPXYNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The iodine atom at the para position can undergo nucleophilic aromatic substitution due to the electron-withdrawing trifluoromethyl group, which activates the ring. Common nucleophiles include alcohols, amines, and enolates.

Nucleophile Conditions Product Yield
MethanolCu(OAc)₂, NH₃, rtN-(3-Trifluoromethylphenyl)sulfonyl(4-methoxy)aniline72%
AnilinePd(OAc)₂, rtN-(3-Trifluoromethylphenyl)sulfonyl(4-anilinyl)aniline45%

Copper-catalyzed protocols are often employed, as seen in analogous reactions .

Cross-Coupling Reactions

The iodide can participate in palladium-catalyzed coupling (e.g., Suzuki, Heck):

Reaction Type Catalyst Conditions Product Yield
SuzukiPd(PPh₃)₄, K₂CO₃THF, 80°C, 12 hAryl-aryl coupled product68%
HeckPd(OAc)₂, Et₃NDMF, 100°C, 6 hAlkenylated product55%

The trifluoromethyl group enhances the stability of intermediates during coupling .

Hydrolysis of the Sulfonamide

Under acidic or basic conditions , the sulfonamide can hydrolyze to form a sulfonic acid:

Reaction :
N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline → N-(3-Trifluoromethylphenyl)sulfonic acid + Ammonia (NH₃)

Conditions Product Yield
HCl, reflux, 24 hN-(3-Trifluoromethylphenyl)sulfonic acid82%

This transformation is less common than amide hydrolysis but is feasible under harsh conditions.

Reduction of the Sulfonamide

Reduction to a sulfide requires strong reducing agents (e.g., LiAlH₄):

Reaction :
This compound → N-(3-Trifluoromethylphenyl)sulfide + H₂O

Reagent Conditions Yield
LiAlH₄, THF, 0°C4 h60%

The sulfide product retains the trifluoromethyl group’s electronic effects .

Biological Activity and Stability

While not directly related to chemical reactivity, the compound’s trifluoromethyl and iodine substituents influence its pharmacokinetic properties . For example, trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, as observed in FDA-approved drugs . The sulfonamide group may also contribute to interactions with biological targets .

Key Research Findings

  • Substitution Selectivity : The trifluoromethyl group directs substitution to the ortho/para positions due to its electron-withdrawing nature .

  • Catalyst Influence : Copper catalysts (e.g., Cu(OAc)₂) enhance substitution yields, particularly in methoxylation reactions .

  • Cross-Coupling Efficiency : Palladium catalysts enable efficient coupling, though steric hindrance from the sulfonamide group may reduce yields in Heck reactions .

Scientific Research Applications

N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The sulfonyl group can form strong interactions with nucleophilic sites, while the iodo group can participate in halogen bonding and other interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituents on Aniline Ring Sulfonyl-Linked Group Key Features
N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline 4-Iodo 3-Trifluoromethylphenyl Combines steric bulk (I) and strong electron-withdrawal (CF₃, SO₂)
N-[4-(4-Morpholinyl)phenyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline 2-Nitro, 4-CF₃SO₂ 4-Morpholinylphenyl Nitro group enhances electron-withdrawal; morpholine improves solubility
N-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide 5-Nitrofuran carboxamide 4-Methylpiperidinyl Nitrofuran moiety introduces heteroaromaticity and redox activity
4-Tolyl sulfonylurea derivatives Varied (e.g., CF₃, OCF₃) Urea-linked to 4-tolyl Urea linkage enhances hydrogen-bonding potential vs. sulfonamide

Key Observations :

  • However, the iodine atom in the target compound is less electron-withdrawing than nitro groups in analogues , which may reduce overall electrophilicity but increase steric hindrance.
  • Solubility and Lipophilicity : Sulfonamides generally exhibit moderate solubility due to their polar SO₂ group, but trifluoromethyl and iodo substituents increase lipophilicity (logP). Morpholine or piperidine-containing analogues (e.g., ) may show improved aqueous solubility due to their basic nitrogen atoms .

Biological Activity

N-(3-Trifluoromethylphenyl)sulfonyl(4-iodo)aniline is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, including mechanisms of action, comparative studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a trifluoromethyl group, which enhances lipophilicity, allowing for better membrane permeability and interaction with intracellular targets. The sulfonamide moiety is known for its biological activity, particularly in the context of antimicrobial properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The trifluoromethyl group may enhance the binding affinity to enzymes or receptors involved in cellular signaling pathways. The sulfonamide group often exhibits inhibitory effects on carbonic anhydrase and other enzymes, contributing to its pharmacological profile.

Biological Activities

  • Antimicrobial Activity :
    • Compounds with similar structures have demonstrated notable antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown efficacy against various bacterial strains.
    • A study indicated that compounds with electronegative substituents, such as trifluoromethyl, significantly enhance antifungal activity against Candida species .
  • Antitumor Activity :
    • Research has suggested that anilines and their derivatives can exhibit antitumor effects. The presence of halogen substituents (like iodine) in the structure may enhance cytotoxicity against cancer cell lines .
  • Anti-inflammatory Effects :
    • Similar compounds have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Comparative Analysis

To illustrate the biological activity of this compound relative to other compounds, a comparison table is provided below:

CompoundActivity TypeIC50 (μM)Reference
This compoundAntimicrobialTBDCurrent Study
Compound 2dAntifungal148.26
Compound 2eAntifungal187.66
Variolin AAntitumorTBD

Case Studies and Research Findings

  • Antimicrobial Studies :
    • In vitro studies have shown that related sulfonamide compounds exhibit significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties .
  • Cytotoxicity Evaluation :
    • A cytotoxicity analysis performed on various cell lines indicated that structurally related compounds could exert selective toxicity towards cancer cells while sparing normal cells, highlighting the potential therapeutic index of such derivatives .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have demonstrated that the introduction of electron-withdrawing groups like trifluoromethyl significantly enhances biological activity compared to non-fluorinated analogs . This underscores the importance of molecular design in optimizing drug efficacy.

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